molecular formula C16H30N2O2 B2709222 tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate CAS No. 1286273-91-3

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate

Cat. No.: B2709222
CAS No.: 1286273-91-3
M. Wt: 282.428
InChI Key: OIPIXXMRLUTIJH-HDJSIYSDSA-N
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Description

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is a complex organic compound featuring a tert-butyl group, a cyclohexylcarbamate moiety, and a cyclobutylmethylamino substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the cyclohexylcarbamate core: This can be achieved by reacting cyclohexylamine with tert-butyl chloroformate under basic conditions.

    Introduction of the cyclobutylmethylamino group: This step involves the nucleophilic substitution of the cyclohexylcarbamate intermediate with cyclobutylmethylamine.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimizations for yield, cost, and safety are typically implemented. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the amino or carbamate groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the cyclohexylcarbamate moiety.

    Reduction: Reduced forms of the amino or carbamate groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (1R,4R)-4-[(cyclopropylmethyl)amino]cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-[(cyclopentylmethyl)amino]cyclohexylcarbamate**
  • tert-Butyl (1R,4R)-4-[(cyclohexylmethyl)amino]cyclohexylcarbamate**

Uniqueness

tert-Butyl (1R*,4R*)-4-[(cyclobutylmethyl)amino]cyclohexylcarbamate is unique due to the presence of the cyclobutylmethylamino group, which imparts distinct steric and electronic properties

Properties

IUPAC Name

tert-butyl N-[4-(cyclobutylmethylamino)cyclohexyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)18-14-9-7-13(8-10-14)17-11-12-5-4-6-12/h12-14,17H,4-11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIPIXXMRLUTIJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(CC1)NCC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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